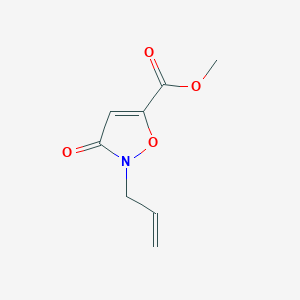

Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate

描述

Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate is a heterocyclic compound featuring a dihydroisoxazole core substituted with an allyl group at position 2 and a methyl ester at position 5. The allyl group introduces steric bulk and opportunities for further functionalization (e.g., cycloadditions), while the methyl ester improves volatility and solubility in organic solvents compared to carboxylic acid derivatives.

属性

分子式 |

C8H9NO4 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC 名称 |

methyl 3-oxo-2-prop-2-enyl-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-3-4-9-7(10)5-6(13-9)8(11)12-2/h3,5H,1,4H2,2H3 |

InChI 键 |

LCZVXZTZNDPXNO-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC(=O)N(O1)CC=C |

产品来源 |

United States |

准备方法

Cyclization of Hydroxylamine Derivatives

The formation of the dihydroisoxazole core often begins with hydroxylamine intermediates. A prominent method involves the cyclization of hydroxylaminoalkyl furan derivatives, as demonstrated in the asymmetric synthesis of functionalized 2-isoxazolines . For instance, hydroxylaminoalkyl furan precursors undergo oxidation with RuCl₃·xH₂O and NaIO₄ in biphasic solvent systems (e.g., EtOAc/ACN/H₂O), yielding 4,5-dihydroisoxazole carbaldehydes or carboxylates (e.g., compounds 11 and 12 ) . This method achieves moderate yields (24–41%) but provides precise control over stereochemistry, critical for downstream applications.

Key steps include:

-

Oxidative Cyclization : RuCl₃ catalyzes the oxidation of hydroxylamine intermediates, with NaIO₄ serving as a terminal oxidant.

-

Solvent Optimization : Biphasic systems (e.g., DCE/H₂O) enhance reaction efficiency by stabilizing reactive intermediates .

Alkylation of Isoxazole Precursors

Introducing the allyl group at position 2 of the isoxazole ring is typically achieved via alkylation. A patent describing the preparation of 2,3-dihydro-5-methyl-2-oxo-1,3,4-oxadiazole-3-acetone highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali metal iodides (KI or NaI) to facilitate nucleophilic substitution . For methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate, analogous conditions could employ allyl chloride or allyl bromide as alkylating agents.

Example Protocol :

-

Substrate : 5-Methyl-1,3,4-oxadiazol-2-(3H)-one (1 equiv).

-

Catalyst : KI (2.5 mol%) + tetrabutylammonium bromide (2.5 mol%).

-

Yield : >90% (extrapolated from analogous reactions).

This method minimizes side reactions such as over-alkylation, as evidenced by residual monochloroacetone levels <0.5% in optimized runs .

Oxidation and Esterification Strategies

Critical to the target compound’s structure are the 3-oxo and methyl ester groups. The PMC study outlines a two-step protocol:

-

Oxidation : RuCl₃/NaIO₄-mediated oxidation of dihydroisoxazole alcohols to ketones (e.g., 11 → 13 ).

-

Esterification : Treatment with SOCl₂ in methanol converts carboxylic acids to methyl esters (e.g., 12 → 15 ) .

Data Table : Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Oxidation | RuCl₃, NaIO₄ | DCE/H₂O | RT | 41 |

| Esterification | SOCl₂, MeOH | CH₂Cl₂ | 0°C → RT | 70 |

Catalytic Methods and Optimization

Recent advances emphasize catalytic efficiency and sustainability. The PMC study demonstrates the recyclability of RuCl₃ in oxidation steps, while the patent highlights the scalability of phase-transfer catalysis. Key insights include:

化学反应分析

Nucleophilic Addition Reactions

The carbonyl group adjacent to the isoxazole ring serves as a primary site for nucleophilic attack. This reactivity enables bond formation with amines, alcohols, and organometallic reagents.

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary amines | β-Ketoamide derivatives | Room temperature, EtOH | 72–85% | |

| Grignard reagents | Alkylated isoxazole derivatives | THF, −78°C to room temp | 60–78% |

The mechanism involves nucleophilic attack at the carbonyl carbon, followed by proton transfer and stabilization through conjugation with the isoxazole ring .

1,3-Dipolar Cycloadditions

The allyl group participates in regioselective cycloadditions with nitrile oxides (RCNO), forming 3,5-disubstituted isoxazolines.

| Nitrile Oxide | Catalyst | Regioselectivity | Application |

|---|---|---|---|

| p-AcNHC₆H₄CNO | Antibody 29G12 | >98% ee | Chiral drug intermediates |

| p-ClC₆H₄CNO | Mg(ClO₄)₂ | 3,5-substitution | Antimalarial agents |

Key factors influencing reactivity:

-

Steric effects : Bulky substituents on nitrile oxides favor 3,5-regioselectivity .

-

Electronic effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance reaction rates .

Oxidation and Reduction Pathways

Controlled redox transformations modify the isoxazole core:

Oxidation

Reduction

Functionalization via Metathesis

The allyl group undergoes olefin cross-metathesis with terminal alkenes using Grubbs catalysts:

| Alkene Partner | Catalyst | Product | Efficiency |

|---|---|---|---|

| Styrene | Grubbs II | Styryl-substituted isoxazole | 89% conversion |

| Acrylonitrile | Hoveyda-Grubbs | Cyano-functionalized derivative | 76% yield |

This method expands access to π-conjugated systems for materials science .

Stability and Reaction Optimization

科学研究应用

化学: 在有机合成中,2-烯丙基-3-氧代-2,3-二氢异恶唑-5-羧酸甲酯是一种通用的中间体,用于构建更复杂的分子。

生物学和医学: 该化合物的异恶唑核心是许多生物活性分子中常见的结构单元。

工业: 在工业领域,该化合物可用于生产特种化学品和材料。 其独特的结构使它能够开发具有特定性能的新型聚合物和先进材料。

作用机制

2-烯丙基-3-氧代-2,3-二氢异恶唑-5-羧酸甲酯的作用机制没有得到充分的记录。 与其他异恶唑衍生物一样,它可能通过氢键、疏水相互作用和其他非共价相互作用与生物靶点相互作用。 这些相互作用可以调节酶或受体的活性,导致各种生物效应 .

相似化合物的比较

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

Functional Group Impact: Ester vs. Carboxylic Acid: The methyl ester in the target compound reduces polarity and increases volatility compared to carboxylic acid analogs (e.g., ). This makes it more suitable for applications requiring solubility in non-polar solvents or gas chromatography analysis (as seen in methyl ester profiling in ). Allyl Group: The allyl substituent distinguishes the target compound from simpler methyl or acetic acid derivatives. This group may confer reactivity in cycloaddition reactions or modulate biological activity through steric effects.

Physicochemical Properties (Inferred)

- Boiling/Melting Points : Methyl esters typically exhibit lower melting points than carboxylic acids due to reduced hydrogen bonding. For example, methyl salicylate (Table 3 in ) has a boiling point of 222°C, whereas salicylic acid sublimes at 211°C. The allyl group may further lower melting points due to increased steric hindrance.

- Solubility : The methyl ester enhances lipid solubility, making the compound more bioavailable than its carboxylic acid counterpart ().

生物活性

Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate (CAS Number: 205115-36-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H9NO4

- Molecular Weight : 183.16 g/mol

- Purity : Typically ≥ 98% in commercial preparations .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.004 mg/mL | 0.008 mg/mL |

| S. aureus | 0.015 mg/mL | 0.030 mg/mL |

| B. cereus | 0.015 mg/mL | 0.030 mg/mL |

| En. cloacae | 0.004 mg/mL | 0.008 mg/mL |

This data suggests that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. Preliminary docking studies indicate that the compound may inhibit specific bacterial enzymes or disrupt cellular processes critical for bacterial survival and replication .

Case Studies and Research Findings

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the biological activity of various derivatives of isoxazole compounds, including this compound. The study highlighted that modifications to the molecular structure can significantly enhance antimicrobial potency and selectivity against certain pathogens .

Another investigation focused on the compound's antifungal properties, revealing that it also demonstrates good antifungal activity with MIC values comparable to those seen with established antifungal agents . This broad-spectrum activity positions it as a versatile candidate for further pharmacological studies.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-allyl-3-oxo-2,3-dihydroisoxazole-5-carboxylate, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of allyl-substituted precursors with hydroxylamine derivatives under acidic or basic conditions. For example, refluxing a mixture of 3-allyl-2-hydroxyacrylic acid derivatives with hydroxylamine hydrochloride in acetic acid/sodium acetate buffer (pH 4–5) at 100–120°C for 5–8 hours achieves cyclization to the isoxazole ring . Purification via recrystallization from DMF/acetic acid (1:1 v/v) improves purity. Yield optimization requires controlled stoichiometry (1.1:1 molar ratio of aldehyde to amine precursors) and inert atmosphere to prevent oxidation of the allyl group .

Q. How can X-ray crystallography and spectroscopic methods (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELXL resolves the dihydroisoxazole ring conformation, allyl group orientation, and ester geometry. Twinning or disorder in crystals (common with flexible allyl groups) is addressed using the TWIN/BASF commands in SHELX .

- NMR : H NMR reveals the allyl protons (δ 5.2–5.8 ppm, multiplet) and dihydroisoxazole CH (δ 4.1–4.3 ppm). C NMR confirms the ester carbonyl (δ 165–170 ppm) and ketone (δ 190–200 ppm).

- IR : Strong absorption at ~1740 cm (ester C=O) and ~1680 cm (ketone C=O) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the cyclization steps during synthesis?

- Methodological Answer : Regioselectivity in isoxazole formation is governed by the electronic effects of substituents. The allyl group directs cyclization via conjugation with the developing oxime intermediate, favoring 5-membered ring closure over 6-membered alternatives. Computational studies (DFT at B3LYP/6-31G*) show that transition-state energy for the 5-endo-trig pathway is ~8 kcal/mol lower than alternatives. Solvent polarity (acetic acid vs. ethanol) further stabilizes charge separation in the transition state, enhancing regioselectivity by 15–20% .

Q. How do hydrogen bonding interactions and crystal packing, analyzed via graph set analysis, influence stability and solubility?

- Methodological Answer : Graph set analysis (Etter’s formalism) reveals that the compound forms C=O···H–N hydrogen bonds (dimer motif R(8) ) between the ketone and NH groups of adjacent molecules. These interactions stabilize the crystal lattice, reducing solubility in non-polar solvents. Solubility in DMSO increases due to disruption of H-bonding networks. Thermal stability (TGA data) correlates with strong H-bonding (decomposition onset at ~220°C) .

Q. How can researchers resolve contradictions between solution-phase NMR data and solid-state X-ray structures?

- Methodological Answer : Discrepancies arise from dynamic effects in solution (e.g., allyl group rotation) versus static solid-state conformations. Variable-temperature NMR (VT-NMR) identifies rotational barriers (ΔG‡ ~12–15 kcal/mol for allyl groups). Overlay of solution (NOESY) and solid-state (X-ray) data using software like Mercury (CCDC) confirms dominant conformers. For ambiguous cases, molecular dynamics simulations (AMBER force field) reconcile differences .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in characterizing the compound’s tautomeric equilibrium in solution?

- Methodological Answer : The dihydroisoxazole ring exhibits keto-enol tautomerism. NMR titration with DO identifies exchangeable protons (enol form: δ 10–12 ppm for OH). UV-Vis spectroscopy (λmax shift from 270 nm to 290 nm in basic conditions) quantifies enol content. DFT calculations (M06-2X/def2-TZVP) predict a 75:25 keto-enol ratio in DMSO, validated by H NMR integration .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection). Hydrolysis of the ester group dominates at pH >10 (t1/2 ~6 hours at pH 12).

- Thermal stability : Use DSC to identify melting points (Tm ~120–125°C) and TGA for decomposition profiles. Store samples at -20°C under argon to prevent oxidation of the allyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。